molecular formula C7H9ClF2N2O B1415834 (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride CAS No. 2231673-75-7

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1415834
CAS No.: 2231673-75-7
M. Wt: 210.61 g/mol
InChI Key: CYPSQTPWFWFRNL-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H9ClF2N2O and its molecular weight is 210.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-1-2-11-5(3-6)4-10;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPSQTPWFWFRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with difluoromethoxy and amine functionalities, which are critical for its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C7_7H8_8ClF2_2N
  • Molecular Weight : 195.6 g/mol

The presence of the difluoromethoxy group enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.

The biological activity of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is primarily linked to its ability to interact with specific enzymes and receptors. The difluoromethoxy group may influence the binding affinity and specificity of the compound, making it a candidate for enzyme inhibition or modulation of cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Modulation : The amine group may facilitate interactions with various receptors, altering their activity.

Biological Activity Data

Recent studies have indicated the following biological activities associated with (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride:

Activity IC50_{50} Value Reference
HDAC Inhibition1.85 μM
Cytotoxicity in Cancer Cells20.81 - 31.54 nM
Antimicrobial ActivityNot Specified

Case Studies

  • Histone Deacetylase (HDAC) Inhibition : A study demonstrated that fluorinated compounds similar to (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride showed significant inhibition of HDAC enzymes, which play a crucial role in cancer cell proliferation. The introduction of fluorine was found to enhance lipophilicity, thereby increasing potency against cancer cell lines .
  • Antimicrobial Properties : Research indicated that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. Although specific data for this compound is limited, its structural characteristics suggest potential effectiveness against bacterial strains .

Comparative Analysis

To further understand the uniqueness of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride, a comparison with structurally similar compounds is useful:

Compound Unique Features Biological Activity
(4-(Difluoromethoxy)pyridin-2-yl)methanamine HClDifluoromethoxy groupPotential enzyme inhibitor
3-FluoroanilineSimple aniline structureAntibacterial
4-(Trifluoromethoxy)anilineTrifluoromethoxy substituentAnti-cancer potential
5-FluoroindoleIndole core structureNeuroprotective effects

The unique combination of functional groups in (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride may enhance its interaction with biological targets compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

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